molecular formula C14H21NO4 B044519 tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2

tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

Cat. No.: B044519
CAS No.: 112113-57-2
M. Wt: 267.32 g/mol
InChI Key: FPHQSOHXOSHSDJ-SKDRFNHKSA-N
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Description

tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxyphenyl derivative in the presence of a catalyst. The reaction is carried out in an organic solvent such as methylene chloride or chloroform, and the mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group instead of a hydroxyphenyl group.

Uniqueness:

Properties

CAS No.

112113-57-2

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1

InChI Key

FPHQSOHXOSHSDJ-SKDRFNHKSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C

Pictograms

Irritant

Origin of Product

United States

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